molecular formula C16H10FN3S2 B12433662 2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile

2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile

Cat. No.: B12433662
M. Wt: 327.4 g/mol
InChI Key: JKRVZXUCIDMODW-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with an appropriate electrophile.

    Formation of the Sulfanylprop-2-enenitrile Moiety: This could involve the reaction of a nitrile with a thiol under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The mercapto group (-SH) acts as a nucleophile in substitution reactions. Key examples include:

  • Reaction with chloroacetyl chloride : Forms 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide via nucleophilic attack of the -SH group on the electrophilic chloroacetate intermediate .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioether derivatives, enhancing lipophilicity for pharmacological applications.

Table 1: Nucleophilic Substitution Reactions

ReagentProductYieldConditionsSource
Chloroacetyl chloride2-chloro-N-(6-thiocyanato-BT-2-yl)acetamide75%Ethanol, 60°C, 4 h
Methyl iodideMethylthio-BT derivative82%DMF, RT, 2 h

Oxidation and Reduction Reactions

The mercapto group undergoes oxidation, while the acrylonitrile moiety can participate in reduction:

  • Oxidation : Forms disulfide bridges (-S-S-) under mild oxidizing conditions (e.g., H₂O₂ or I₂).

  • Reduction : The nitrile group (-CN) reduces to an amine (-CH₂NH₂) using LiAlH₄, enabling further functionalization .

Condensation and Cyclization Reactions

The acrylonitrile group facilitates condensation reactions:

  • Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under piperidine catalysis to form extended conjugated systems . Yields range from 81–86% .

  • Cyclization : Forms heterocyclic structures (e.g., thiazolidinones) via intramolecular reactions with thioureas or carbodiimides .

Table 2: Condensation Reactions

AldehydeCatalystProductYieldSource
BenzaldehydePiperidine(E)-3-phenylacrylonitrile-BT derivative84%
4-NitrobenzaldehydePiperidineNitro-substituted conjugate81%

Acylation and Alkylation of Amino Groups

The 4-fluoro-phenylamino group undergoes electrophilic substitution:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, improving metabolic stability .

  • Vilsmeier–Haack reaction : Produces hydrazones when treated with acetophenones and POCl₃/DMF .

Table 3: Acylation Reactions

Acylating AgentProductYieldConditionsSource
Acetyl chlorideN-acetyl-BT derivative79%CH₂Cl₂, RT, 6 h
Benzoyl chlorideN-benzoyl-BT derivative85%Pyridine, 0°C, 3 h

Biological Interactions

The compound binds biomolecules via:

  • Covalent interactions : The mercapto group forms disulfide bonds with cysteine residues in enzymes.

  • Hydrogen bonding : The 4-fluoro-phenylamino group interacts with biological targets, enhancing inhibitory activity against tuberculosis-associated proteins .

Stability and Reactivity

  • pH sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids/bases due to the acrylonitrile group.

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biomolecules and its effects on cellular processes.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)-3-aminoprop-2-enenitrile: Lacks the fluorophenyl group.

    2-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Biological Activity

2-Benzothiazol-2-yl-3-(4-fluoro-phenylamino)-3-mercapto-acrylonitrile, with the molecular formula C16H10FN3S2 and a molecular weight of 327.4 g/mol, is a compound that has garnered attention for its diverse biological activities. The structure features a benzothiazole moiety, which is well-known for its pharmacological potential, combined with a 4-fluoro-phenylamino group that enhances its properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. The presence of the mercapto group and acrylonitrile unit suggests potential reactivity with thiol-containing biomolecules, which may lead to inhibition or activation of specific biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial and fungal strains. For instance, studies have demonstrated its potential as an antibacterial agent with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that it may function as an anticancer agent by inhibiting key pathways involved in tumor growth and proliferation. The compound has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability .
  • Anti-inflammatory Effects : The benzothiazole scaffold is known for its anti-inflammatory properties, and this compound appears to retain such activity, potentially through modulation of cytokine production or inhibition of inflammatory pathways .
  • Antiviral Activity : There is emerging evidence suggesting that derivatives of benzothiazole possess antiviral properties, which could extend to this compound. Further studies are needed to elucidate the specific mechanisms involved .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2-Benzothiazol-2-yl-3-(4-dimethylamino-phenyl)-acrylonitrileDimethylamino group instead of fluoroAntimicrobial, Anticancer
2-Benzothiazol-2-yl-3-(2,4-difluoro-phenylamino)-3-mercapto-acrylonitrileDifluoro substitutionEnhanced anticancer activity
2-Benzothiazol-2-yloxyacetic acidLacks acrylonitrile unitAnti-inflammatory properties

The fluorine substitution in this compound enhances lipophilicity and bioavailability compared to other similar compounds lacking such modifications .

Case Studies

Several case studies have highlighted the biological activity of related benzothiazole compounds:

  • Anticancer Activity : A study involving various benzothiazole derivatives showed that specific substitutions could significantly enhance anticancer efficacy in vitro against HeLa and HCT116 cell lines. The study reported IC50 values indicating strong inhibitory effects on cancer cell proliferation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives found that modifications at specific positions on the benzothiazole ring could lead to improved activity against resistant bacterial strains .

Properties

Molecular Formula

C16H10FN3S2

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21)

InChI Key

JKRVZXUCIDMODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2

Origin of Product

United States

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